2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol
Description
Properties
IUPAC Name |
2-[(3-aminopyridin-2-yl)-cyclohexylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c14-12-7-4-8-15-13(12)16(9-10-17)11-5-2-1-3-6-11/h4,7-8,11,17H,1-3,5-6,9-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBQVGYELCIZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCO)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Insights and Key Building Blocks
The compound features:
- A 3-aminopyridin-2-yl moiety.
- A cyclohexyl group linked via a secondary amine.
- An ethanol side chain.
SMILES : C1CCC(CC1)N(CCO)C2=C(C=CC=N2)N.
Synthetic Pathways
Nucleophilic Substitution Route
This method involves reacting a halogenated pyridine precursor with cyclohexylaminoethanol.
Example Procedure:
- Synthesis of 2-chloro-3-nitropyridine :
- Amination with Cyclohexylamine :
- Reduction of Nitro Group :
- Ethanolamine Incorporation :
Yield : ~45–60% (over four steps).
Reductive Amination Approach
A one-pot strategy for combining the cyclohexyl and ethanolamine groups.
Example Procedure:
- Formation of Schiff Base :
- React 3-amino-2-pyridinecarboxaldehyde with cyclohexylamine in ethanol to form an imine.
- Reduction with NaBH₄ :
- Alkylation with Ethylene Oxide :
Advantages : Fewer steps, higher atom economy.
Yield : ~55–65%.
Protective Group Strategy
Used to prevent side reactions during functionalization.
Example Procedure:
Yield : ~50% (over three steps).
Optimization and Challenges
- Regioselectivity : Ensuring substitution occurs at the pyridine C2 position requires careful control of reaction conditions (e.g., temperature, catalyst).
- Purification : Chromatography or recrystallization from ethanol/water mixtures is critical for isolating the final product.
Scientific Research Applications
Research indicates that 2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol exhibits significant biological activities, particularly in the realm of pharmacology. Preliminary studies suggest potential interactions with:
- Cyclin-dependent kinases (CDKs) : These are crucial in regulating cell division and proliferation. Compounds similar to this compound have been shown to inhibit CDKs, which could be beneficial in treating cell proliferative disorders such as cancer and restenosis .
- Inflammatory pathways : The compound may also play a role in modulating inflammatory responses, which is critical in conditions like rheumatoid arthritis and other inflammatory diseases .
Drug Development Potential
The structural features of this compound suggest that it could serve as a lead compound for developing new therapeutics targeting various diseases:
| Application Area | Potential Uses |
|---|---|
| Cancer Treatment | Inhibition of CDKs for tumor growth control |
| Anti-inflammatory Agents | Modulation of inflammatory pathways |
| Neuroprotection | Potential neuroprotective properties |
Inhibition Studies
Studies have demonstrated that derivatives of this compound can effectively inhibit CDK4 and CDK6, which are pivotal in cell cycle regulation. This inhibition has been linked to reduced tumor growth in preclinical models, suggesting its potential as an anticancer agent .
Anti-inflammatory Research
Recent investigations into the anti-inflammatory properties of this compound have shown promise in reducing markers of inflammation in vitro. These findings indicate that this compound may be useful in developing treatments for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol involves its interaction with purinergic receptors. By antagonizing these receptors, the compound can modulate various physiological processes, including inflammation, pain perception, and cellular signaling pathways. The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to influence purinergic signaling is a key aspect of its biological activity.
Comparison with Similar Compounds
2-[(3-Amino-6-methoxypyridin-2-yl)amino]ethanol (CAS 90817-35-9)
- Molecular Formula : C₈H₁₃N₃O₂
- Key Differences : Replaces the cyclohexyl group with a methoxy group at the pyridine 6-position.
- higher logP for cyclohexyl analogs) .
- Applications: Similar aminoethanol-pyridine derivatives are explored as kinase inhibitors or antimicrobial agents .
2-[[3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl]amino]ethanol
- Molecular Formula : C₁₉H₂₂ClN₃O₂
- Key Differences : Incorporates a chloro-methoxyacridine moiety instead of the simple pyridine ring.
- This compound has been studied for antitumor activity .
Cyclohexyl Group Modifications
2-[Cyclohexyl(methyl)amino]ethanol (CAS 2842-41-3)
- Molecular Formula: C₉H₁₉NO
- Key Differences: Replaces the 3-aminopyridin-2-yl group with a methylamino substituent.
- Impact : Reduced molecular complexity lowers molecular weight (157.25 vs. ~214–359 for pyridine-containing analogs) and increases lipophilicity (logP ≈ 3.25). Such analogs are often used as intermediates in surfactant or drug synthesis .
2-[Cyclohexyl(2-hydroxyethyl)amino]ethanol (CAS 4500-29-2)
- Molecular Formula : C₁₀H₂₀N₂O₂
- Key Differences : Adds a second hydroxyethyl group to the cyclohexylamine moiety.
- Impact : Increased hydrophilicity (dual hydroxyl groups) enhances water solubility, making it suitable for industrial applications as a processing aid .
Stereochemical and Conformational Comparisons
trans-2-(1-Pyrrolidinyl)cyclohexyl Alkoxycarbanilates
- Key Differences : Cyclohexyl group linked to a pyrrolidinyl moiety in a trans-configuration.
- Impact : Trans-isomers exhibit superior gastroprotective activity compared to cis-forms due to optimized spatial alignment for receptor binding . This underscores the importance of stereochemistry in cyclohexyl-containing compounds.
Research Implications and Gaps
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step routes similar to and , requiring regioselective amination and cyclohexyl coupling.
- Biological Data : Direct pharmacological studies are absent in the provided evidence. Analog-based hypotheses suggest testing for anticancer or anti-inflammatory activity .
- Structure-Activity Relationships (SAR) : Substituent variations significantly alter solubility and target affinity, warranting systematic SAR studies .
Biological Activity
2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₃H₂₁N₃O, with a molecular weight of 235.33 g/mol. The compound features a pyridine ring, an amino group, and a cyclohexyl moiety, which contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : The compound may modulate protein kinase activity, which is crucial in cell signaling pathways related to cancer and other diseases.
- Antitumor Activity : Similar derivatives have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
Biological Activities
The biological activities associated with this compound can be summarized as follows:
Case Studies
- Antitumor Activity : A study evaluated the efficacy of this compound in various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
- Antibacterial Properties : Another investigation focused on the antibacterial effects against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
- Anti-inflammatory Effects : In a murine model of inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its potential use in inflammatory conditions.
Q & A
Q. What are the common synthetic routes for 2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-aminopyridine derivatives with cyclohexylamine intermediates under controlled pH (e.g., 8–9) and temperature (60–80°C) in polar aprotic solvents (e.g., DMF) often yields the target molecule. Optimization requires monitoring by TLC or HPLC to track intermediate formation. Adjusting stoichiometry of the amine and alcohol precursors minimizes side products like over-alkylated species .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
NMR (¹H/¹³C) is critical for confirming the cyclohexyl and pyridinyl moieties, while mass spectrometry (ESI-MS) validates molecular weight. FT-IR identifies functional groups (e.g., -NH₂ at ~3350 cm⁻¹, -OH at ~3200 cm⁻¹). X-ray crystallography may resolve stereochemistry if chiral centers are present .
Q. How does the compound’s solubility impact experimental design in biological assays?
The compound’s limited water solubility (due to hydrophobic cyclohexyl groups) necessitates solvent optimization. Use DMSO for stock solutions, but ensure final concentrations ≤1% to avoid cytotoxicity. For in vitro studies, consider surfactants (e.g., Tween-80) or co-solvents (PEG-400) to enhance bioavailability .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
Quantum mechanical calculations (DFT) predict electronic properties and reactive sites, while molecular docking (e.g., AutoDock Vina) screens interactions with target proteins (e.g., HIV-1 protease). For instance, modifying the ethanolamine chain length or pyridinyl substitution patterns could optimize binding affinity. Validate predictions with SPR or ITC binding assays .
Q. What experimental strategies address contradictions in reported biological activities (e.g., antiviral vs. neuroprotective effects)?
Contradictions may arise from assay conditions (e.g., cell line variability) or impurity profiles. Implement orthogonal assays:
Q. How can reaction engineering optimize scalability for gram-scale synthesis?
Employ Design of Experiments (DoE) to model factors like temperature, catalyst loading (e.g., Pd/C for reductions), and solvent ratios. For example, a central composite design (CCD) can identify optimal conditions for minimizing side reactions. Continuous flow reactors enhance mixing and heat transfer for exothermic steps .
Q. What methodologies validate the compound’s role in enzyme inhibition mechanisms?
Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Kᵢ). Fluorescence quenching studies (e.g., tryptophan residues in enzymes) map binding sites. Pair with mutagenesis (e.g., alanine scanning) to confirm critical residues. Cross-reference with MD simulations for dynamic interaction insights .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve discrepancies in cytotoxicity data across studies?
Standardize protocols (e.g., MTT vs. resazurin assays) and control for metabolic interference from the compound’s amino groups. Perform dose-response curves (IC₅₀) with Hill slope analysis to assess efficacy windows. Meta-analysis of published data using tools like RevMan can identify confounding variables .
Q. What statistical approaches are recommended for optimizing synthetic pathways?
Response Surface Methodology (RSM) with ANOVA identifies critical parameters (e.g., pH, temperature). Use Pareto charts to rank factors by significance. For robustness, apply Monte Carlo simulations to predict yield variability under scaled conditions .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
